5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzoxazine ring fused with a pyrazole ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps. The initial step typically includes the formation of the benzoxazine ring, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in an antimicrobial context, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, 5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structure and properties. Similar compounds include other benzoxazine derivatives and pyrazole-containing compounds. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example, other benzoxazine derivatives may have different substituents on the benzene ring, leading to variations in their reactivity and biological effects .
Properties
Molecular Formula |
C28H30N2O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O5/c1-5-33-19-12-10-18(11-13-19)23-17-24-21-8-7-9-26(34-6-2)27(21)35-28(30(24)29-23)22-16-20(31-3)14-15-25(22)32-4/h7-16,24,28H,5-6,17H2,1-4H3 |
InChI Key |
MMZJSOCZHIIMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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